N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide
CAS No.: 946335-86-0
Cat. No.: VC11956877
Molecular Formula: C26H28N2O5S
Molecular Weight: 480.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946335-86-0 |
|---|---|
| Molecular Formula | C26H28N2O5S |
| Molecular Weight | 480.6 g/mol |
| IUPAC Name | N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide |
| Standard InChI | InChI=1S/C26H28N2O5S/c1-18(2)33-23-9-6-19(7-10-23)26(29)27-21-8-15-25-20(17-21)5-4-16-28(25)34(30,31)24-13-11-22(32-3)12-14-24/h6-15,17-18H,4-5,16H2,1-3H3,(H,27,29) |
| Standard InChI Key | KOLLPDYHVVQKHF-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
| Canonical SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)OC |
Introduction
The compound N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is a complex organic molecule that belongs to the class of benzamide derivatives. It features a tetrahydroquinoline core, which is known for its biological activity, particularly in pharmacology. This compound is of interest in medicinal chemistry due to its potential therapeutic applications, although specific details about its synthesis and biological activity are not readily available in the provided sources.
Synthesis
The synthesis of compounds similar to N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide typically involves multi-step organic reactions. These processes often include the formation of the tetrahydroquinoline core, followed by the introduction of the sulfonyl and benzamide groups through various coupling reactions.
Biological Activity
While specific biological activity data for N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(propan-2-yloxy)benzamide is not available, compounds with similar structures have shown potential in pharmacological studies. For example, quinoline derivatives are known for their diverse pharmacological effects, including antimicrobial and anticancer activities .
Research Findings
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